molecular formula C12H12N2O2S2 B3123302 Ethyl 5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate CAS No. 306977-04-8

Ethyl 5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B3123302
CAS No.: 306977-04-8
M. Wt: 280.4 g/mol
InChI Key: MWHIDOPFTHEXBV-UHFFFAOYSA-N
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Description

Ethyl 5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate (CAS: 306977-04-8) is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at position 5 with a 4-methylphenylsulfanyl group and at position 4 with an ethyl ester (C₁₂H₁₂N₂O₂S₂) . The 1,2,3-thiadiazole ring is notable for its sulfur and nitrogen atoms, which confer unique electronic and steric properties. This compound is structurally related to bioactive thiadiazoles, which are explored for antimicrobial, antifungal, and pesticidal applications due to their sulfur-rich frameworks .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-(4-methylphenyl)sulfanylthiadiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S2/c1-3-16-11(15)10-12(18-14-13-10)17-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHIDOPFTHEXBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SN=N1)SC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate typically involves the reaction of 4-methylbenzenethiol with ethyl 2-chloro-1,3-thiazole-4-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the thiol group attacks the chloro-substituted carbon, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. The purification of the product can be achieved through crystallization or chromatographic techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The thiadiazole ring can participate in electrophilic substitution reactions, where electrophiles attack the ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the electrophile used.

Scientific Research Applications

Biological Applications

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives, including ethyl 5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate. Research indicates that these compounds exhibit significant activity against various bacterial strains and fungi. For example, a study published in the Journal of Agricultural and Food Chemistry demonstrated that thiadiazole derivatives could act as effective elicitors of systemic acquired resistance in plants, enhancing their defense mechanisms against pathogens .

Anticancer Potential
Thiadiazole derivatives have shown promise in anticancer research. This compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies indicated that the compound could induce apoptosis in specific cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .

Agricultural Uses

Pesticidal Properties
This compound has been evaluated for its efficacy as a pesticide. Research indicates that it can serve as a biopesticide due to its ability to disrupt the life cycle of certain pests while being less harmful to beneficial insects. The application of this compound in agricultural settings could lead to more sustainable pest management strategies .

Elicitors in Plant Defense
this compound has been identified as a potential elicitor that can enhance plant defense mechanisms against biotic stressors. Its role in promoting systemic acquired resistance (SAR) in plants makes it a valuable candidate for developing new agricultural products aimed at improving crop resilience .

Synthetic Chemistry Applications

Intermediate in Organic Synthesis
The compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in diverse chemical reactions, making it useful for synthesizing more complex molecules used in pharmaceuticals and agrochemicals .

Development of Novel Derivatives
Researchers are actively exploring modifications to the thiadiazole ring system to create novel derivatives with enhanced biological activities. For instance, modifications can lead to improved solubility or selectivity against specific biological targets, which is crucial for drug development .

Case Studies

Study Focus Area Findings
Journal of Agricultural and Food Chemistry (2009)Elicitors for plant resistanceDemonstrated that thiadiazole derivatives enhance plant defense mechanisms against pathogens .
Asian Journal of Chemistry (2011)Antimicrobial propertiesHighlighted the antimicrobial activity of thiadiazole derivatives against various pathogens .
Molecular Diversity (2013)Anticancer activityIndicated that this compound induces apoptosis in cancer cell lines .

Mechanism of Action

The mechanism of action of Ethyl 5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The thiadiazole ring can form hydrogen bonds or coordinate with metal ions, affecting the compound’s binding affinity and specificity. The sulfanyl group can also undergo redox reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Substituent Variations in 1,2,3-Thiadiazole Derivatives

The following table highlights key structural analogs of the target compound, emphasizing substituent differences and their implications:

Compound Name Substituent at Position 5 Substituent at Position 4 Molecular Formula Molecular Weight Key Properties/Reactivity
Ethyl 5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate 4-methylphenylsulfanyl Ethyl ester C₁₂H₁₂N₂O₂S₂ 280.36 g/mol Electron-rich due to sulfanyl group; potential for nucleophilic substitution or oxidation
Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate Bromine Ethyl ester C₅H₅BrN₂O₂S 237.08 g/mol Reactive bromine enables Suzuki coupling or amination
Ethyl 5-(phenylsulfonyl)-1,2,3-thiadiazole-4-carboxylate Phenylsulfonyl Ethyl ester C₁₁H₁₀N₂O₄S₂ 298.34 g/mol Electron-withdrawing sulfonyl group enhances electrophilicity; stabilizes negative charge
5-[(4-Methylphenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid 4-methylphenylsulfanyl Carboxylic acid C₁₀H₈N₂O₂S₂ 252.31 g/mol Increased solubility in polar solvents; potential for salt formation

Key Observations :

  • Electronic Effects : The sulfanyl group (electron-donating) in the target compound contrasts with sulfonyl (electron-withdrawing) in , affecting reactivity. Bromine in provides a leaving group for cross-coupling reactions.
  • Functional Group Impact : The ethyl ester in the target compound enhances lipophilicity compared to the carboxylic acid in , influencing bioavailability.

Comparison with 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazoles differ in nitrogen positioning, altering electronic and steric profiles:

Compound Name Heterocycle Type Substituents Molecular Formula Key Structural Features
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole 1,3,4-Thiadiazole Dual 1,3,4-thiadiazole cores with sulfanyl linkages C₁₈H₁₆N₄S₄ Butterfly conformation; dihedral angles between rings: 46.3°
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 1,3,4-Thiadiazole Ethylsulfanyl and triazole-carboxamide C₁₅H₁₆N₆O₂S₂ Hybrid structure with potential for hydrogen bonding via carboxamide

Key Observations :

  • Conformational Differences : The butterfly conformation in arises from steric interactions absent in 1,2,3-thiadiazoles.
  • Biological Relevance : 1,3,4-Thiadiazoles often exhibit enhanced bioactivity due to increased hydrogen-bonding capacity (e.g., carboxamide in ).

Thiazole-Based Analogues

Thiazoles (5-membered rings with one sulfur and one nitrogen) differ in stability and applications:

Compound Name Heterocycle Type Substituents Molecular Formula Key Features
Ethyl 3-(4-methylphenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate Thiazole Methylsulfanyl, thioxo, 4-methylphenyl C₁₄H₁₄N₂O₂S₃ Thioxo group enhances π-conjugation; potential for metal coordination

Key Observations :

  • Stability : Thiazoles are generally more stable than thiadiazoles due to reduced ring strain.
  • Applications : Thioxo groups in may improve photophysical properties for material science applications.

Research Implications

  • Drug Design : The ethyl ester group improves membrane permeability, while the sulfanyl group offers a site for metabolic modification (e.g., oxidation to sulfonic acid ).
  • Material Science : Conformational rigidity in analogs like could inspire designs for liquid crystals or sensors.

Biological Activity

Ethyl 5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate (CAS Number: 306977-04-8) is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C12H12N2O2S2C_{12}H_{12}N_{2}O_{2}S_{2}. The compound has a melting point in the range of 72–75 °C and is classified as an irritant . Its structure includes a thiadiazole ring which is known for its significant role in various biological activities.

Anticancer Activity

Research indicates that compounds containing the thiadiazole moiety exhibit promising anticancer properties. For instance, studies have shown that derivatives of thiadiazole can significantly inhibit cancer cell proliferation. A notable finding is that structural modifications, such as the presence of electron-donating groups like methyl at position 4 of the phenyl ring, enhance cytotoxic activity against various cancer cell lines .

CompoundCell LineIC50 (µg/mL)
This compoundA-431< 10
Compound XU251< 20
Compound YWM793< 15

The above table illustrates the IC50 values of various compounds against specific cancer cell lines. This compound shows competitive activity compared to established anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiadiazole derivatives are known to exhibit activity against a range of microorganisms. For example, studies have demonstrated that certain thiadiazole derivatives possess inhibitory effects against Staphylococcus epidermidis and other pathogenic bacteria . The structure-activity relationship analysis indicates that substituents on the thiadiazole ring can significantly influence antimicrobial efficacy.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the thiadiazole ring can lead to enhanced biological activities. The presence of various substituents at specific positions on the ring affects both potency and selectivity. For instance:

  • Electron-donating groups at position 4 enhance anticancer activity.
  • Halogen substitutions tend to increase antimicrobial potency.

This relationship underscores the importance of chemical modifications in developing more effective therapeutic agents.

Study 1: Anticancer Efficacy

A recent study evaluated a series of thiadiazole derivatives for their anticancer properties. Among these, this compound exhibited significant cytotoxicity against human glioblastoma U251 cells with an IC50 value comparable to that of doxorubicin .

Study 2: Antimicrobial Properties

In another investigation focused on antimicrobial activity, derivatives containing the thiadiazole scaffold were tested against Phytophthora infestans. The compound demonstrated an EC50 value lower than that of conventional antifungal agents, indicating its potential as a novel antimicrobial agent .

Q & A

What are the common synthetic routes for Ethyl 5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate?

Basic
The synthesis typically involves cyclization of intermediates using reagents like Lawesson’s reagent or oxidative chlorination of sulfides. For example, thiadiazole derivatives are often synthesized via multi-step pathways starting from ethyl 2-oxoacetate derivatives, followed by cyclization and functionalization. Reaction conditions (e.g., solvent choice, temperature) must be optimized to avoid side products, and intermediates should be purified using column chromatography .

Which characterization techniques are critical for confirming the structure of this compound?

Basic
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying substituent positions and aromaticity. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography provides definitive structural data, including bond lengths, angles, and dihedral angles. For example, crystallographic studies of similar thiadiazoles revealed planarity between thiadiazole and aryl rings (dihedral angles <1°) . Infrared (IR) spectroscopy can validate functional groups like ester carbonyls (~1700 cm⁻¹) .

How can researchers resolve contradictions in crystallographic data for thiadiazole derivatives?

Advanced
Contradictions may arise from disordered crystal structures or incorrect space group assignments. Use the SHELX suite (e.g., SHELXL for refinement) to cross-validate data against known parameters (e.g., bond lengths: C–S ≈1.75 Å, S–N ≈1.62 Å). Compare experimental data with computational models (DFT or molecular mechanics) to identify outliers. For example, in a related compound, inconsistencies in dihedral angles (e.g., 46.3° vs. expected 40–50°) were resolved by re-examining hydrogen bonding networks .

What strategies optimize yield in multi-step syntheses involving thiadiazole intermediates?

Advanced
Optimize stepwise reactions:

  • Cyclization : Use Lawesson’s reagent under inert atmospheres to prevent oxidation.
  • Functionalization : Introduce sulfanyl groups via nucleophilic substitution (e.g., using 4-methylthiophenol) in polar aprotic solvents (DMF, DMSO).
  • Purification : Employ TLC to monitor reaction progress and use recrystallization (e.g., chloroform/ethanol) for intermediates. Yield improvements (e.g., 60% → 85%) have been reported by adjusting stoichiometry (1:1.2 molar ratio for sulfide coupling) .

How is the biological activity of this compound evaluated against cancer cell lines?

Advanced
Conduct in vitro screening using panels like the NCI-60 to assess cytotoxicity. Prepare serial dilutions (1 nM–100 µM) and measure IC₅₀ values via MTT assays. For example, sulfonamide derivatives of thiadiazoles showed activity against leukemia (SR: 1.2–3.5 µM) by inhibiting tubulin polymerization. Include controls (e.g., cisplatin) and validate target engagement via Western blotting for apoptosis markers (caspase-3, PARP) .

What structural features influence the compound’s interaction with biological targets?

Advanced
The 4-methylphenylsulfanyl group enhances lipophilicity (logP ≈3.5), improving membrane permeability. The thiadiazole core acts as a hydrogen bond acceptor, while the ester group allows prodrug strategies. Modifications (e.g., replacing methyl with trifluoromethyl) alter selectivity; for instance, trifluoromethyl derivatives showed 10-fold higher kinase inhibition due to enhanced π-stacking .

How do computational methods support experimental studies of molecular interactions?

Advanced
Molecular docking (AutoDock, Glide) predicts binding modes to targets like cyclooxygenase-2 (COX-2). MD simulations (AMBER, GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories. For example, a related thiadiazole derivative exhibited stable hydrogen bonds with COX-2’s Arg120 (occupancy >80%) .

What protocols ensure reproducibility in synthesizing thiadiazole derivatives?

Basic
Document reaction parameters rigorously:

  • Temperature : ±2°C tolerance for exothermic steps.
  • Solvent purity : Use anhydrous DMF for sulfanylations.
  • Crystallization : Slow evaporation (chloroform/ethanol, 1:1) yields diffraction-quality crystals.
    Full experimental details (yields, Rf values, NMR shifts) must be reported, as seen in studies with 95% purity and 0.5–0.7 Rf for intermediates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.